molecular formula C25H19FN2O6S B3007506 2-[7-(4-fluorobenzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(2-methylphenyl)acetamide CAS No. 866811-10-1

2-[7-(4-fluorobenzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(2-methylphenyl)acetamide

Cat. No.: B3007506
CAS No.: 866811-10-1
M. Wt: 494.49
InChI Key: DMULUPJDYYMTRK-UHFFFAOYSA-N
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Description

2-[7-(4-fluorobenzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(2-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by its complex structure, which includes a fluorobenzenesulfonyl group, a dioxoloquinoline core, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-(4-fluorobenzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the dioxoloquinoline core: This step might involve the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorobenzenesulfonyl group: This could be achieved through sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.

    Attachment of the acetamide moiety: This step might involve amide bond formation using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could target the carbonyl groups, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorobenzenesulfonyl group may participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, quinoline derivatives are often explored for their potential as therapeutic agents. This compound might exhibit biological activity such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Industry

In industry, such compounds could be used in the development of advanced materials, including polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[7-(4-fluorobenzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(2-methylphenyl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial activity.

    Sulfonyl compounds: Such as sulfonamides, which are used as antibiotics.

Uniqueness

What sets 2-[7-(4-fluorobenzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(2-methylphenyl)acetamide apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness could make it a valuable compound for further research and development.

Properties

IUPAC Name

2-[7-(4-fluorophenyl)sulfonyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN2O6S/c1-15-4-2-3-5-19(15)27-24(29)13-28-12-23(35(31,32)17-8-6-16(26)7-9-17)25(30)18-10-21-22(11-20(18)28)34-14-33-21/h2-12H,13-14H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMULUPJDYYMTRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)S(=O)(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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